Home > Products > Screening Compounds P110049 > Agomelatine (L(+)-Tartaric acid)
Agomelatine (L(+)-Tartaric acid) -

Agomelatine (L(+)-Tartaric acid)

Catalog Number: EVT-255804
CAS Number:
Molecular Formula: C19H23NO8
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agomelatine (L(+)-Tartaric acid) is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Target: 5-HT 2c receptor Agomelatine L(+)-Tartaric acid is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways [1]. A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly [2]. Clinical indications: Depression; Obsessive compulsive disorder FDA Approved Date: October 2011 Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue
Overview

Agomelatine, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is a synthetic compound that functions primarily as an antidepressant. It is unique among antidepressants due to its mechanism of action, which involves the modulation of melatonin receptors and serotonin receptors. Agomelatine is classified as a melatonergic antidepressant and is utilized in the treatment of major depressive disorder.

Source and Classification

Agomelatine was developed by the pharmaceutical company Servier and has been approved for use in several countries since its introduction. It belongs to the class of drugs known as melatonergic agents, which mimic the action of melatonin, a hormone that regulates sleep-wake cycles. The compound is distinct from traditional serotonin reuptake inhibitors, offering an alternative mechanism for managing depression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Agomelatine involves several key steps, typically starting from 7-methoxy-1-tetralone. Various methods have been reported in the literature:

  1. Initial Reaction: 7-methoxy-1-tetralone is reacted with acetonitrile in the presence of n-butyl lithium to form 1-hydroxy-7-methoxy-1,2,3,4-tetralin-1-naphthyl acetonitrile.
  2. Dehydrogenation: The intermediate undergoes dehydrogenation to yield (7-methoxy-1-naphthyl) acetonitrile.
  3. Reduction and Acetylation: This compound is then reduced using lithium aluminum hydride followed by acetylation with acetyl chloride to produce Agomelatine .

A notable method emphasizes environmental sustainability and high yield, achieving up to 79% yield in some cases .

Molecular Structure Analysis

Structure and Data

Agomelatine has a molecular formula of C_15H_17NO_2 and a molecular weight of 245.31 g/mol. Its structure features a naphthalene ring substituted with a methoxy group and an ethylacetamide side chain.

The structural formula can be represented as follows:

N 2 7 methoxy 1 naphthyl ethyl acetamide\text{N 2 7 methoxy 1 naphthyl ethyl acetamide}

Crystallography

Agomelatine can exist in different crystalline forms, with one of the most studied being crystalline form II. Characterization techniques such as X-ray diffraction provide detailed information about its crystalline structure, which is crucial for pharmaceutical applications .

Chemical Reactions Analysis

Reactions and Technical Details

Agomelatine undergoes various chemical reactions during its synthesis:

  • Friedel-Crafts Acylation: This reaction involves acylating 2-naphthyl acetate with chloroacetyl chloride to form an intermediate.
  • Reduction: The keto intermediate is reduced to yield the desired amide product.
  • Final Acetylation: The final step involves the acetylation of the amine to form Agomelatine .

These reactions highlight the compound's synthetic versatility and the potential for scalable production.

Mechanism of Action

Agomelatine's mechanism primarily involves acting as an agonist at melatonin receptors (MT_1 and MT_2) while also functioning as an antagonist at serotonin receptors (5-HT_2C). This dual action contributes to its antidepressant effects by regulating circadian rhythms and enhancing mood through serotonergic pathways.

The modulation of these receptors leads to improved sleep patterns and mood stabilization, making Agomelatine particularly effective for patients with sleep disturbances associated with depression .

Physical and Chemical Properties Analysis

Physical Properties

Agomelatine appears as a white to off-white powder, with a melting point around 150°C. It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • pKa: The pKa values indicate its acidic properties, which are relevant for understanding its behavior in biological systems.
  • Stability: Agomelatine exhibits stability under normal storage conditions but should be protected from light and moisture to maintain its efficacy.

Relevant data from studies indicate that Agomelatine maintains high purity levels (>99%) when synthesized correctly, which is essential for pharmaceutical applications .

Applications

Scientific Uses

Agomelatine is primarily used in clinical settings for treating major depressive disorder. Its unique mechanism also makes it a candidate for research into other mood disorders and sleep-related issues. Additionally, ongoing studies are exploring its potential benefits in managing anxiety disorders and seasonal affective disorder due to its effects on circadian rhythms.

Introduction to Agomelatine’s Pharmacological Paradigm

Historical Development and Rationale for Dual Receptor Targeting

Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) emerged from strategic efforts to synthesize compounds combining melatonergic activity with monoaminergic modulation. Developed in the 1990s by Servier Laboratories, its molecular design preserves the methoxy-acetylaminopropyl side chain critical for melatonin receptor affinity while incorporating a naphthalene bioisostere replacing the indole ring. This structural innovation enabled dual receptor pharmacology: high-affinity agonism at melatonin MT₁/MT₂ receptors (Ki ∼10⁻¹⁰ M) and selective antagonism at 5-HT₂C receptors (pKi = 6.2) [1] [8]. Unlike conventional antidepressants targeting monoamine reuptake, agomelatine’s mechanism capitalizes on synergistic pathways—circadian synchronization via melatonergic receptors and disinhibition of prefrontal dopamine/norepinephrine via 5-HT₂C blockade [1] [6].

Table 1: Comparative Mechanism of Agomelatine vs. Conventional Antidepressants

Pharmacological FeatureAgomelatineSSRIs/SNRIs
Primary Molecular TargetsMT₁/MT₂ agonism + 5-HT₂C antagonismMonoamine transporter blockade
Circadian Rhythm ModulationDirect phase-resetting capacityIndirect/minimal effects
Prefrontal Dopamine ReleaseIncreased via 5-HT₂C blockadeUnchanged or decreased
Hippocampal NeurogenesisEnhanced BDNF/ARC expressionVariable effects
Sexual Dysfunction IncidenceLow (neutral antagonist profile)High (serotonergic dominance) [1] [3]

Preclinical studies demonstrated agomelatine’s ability to phase-shift circadian rhythms in animal models of delayed sleep phase syndrome and increase frontocortical dopamine release by 40–60% without affecting striatal dopaminergic pathways [1] [5]. This region-specific neuromodulation differentiated it from antidepressants with serotonergic dominance, which often exacerbate emotional blunting and anhedonia [6]. Clinical validation emerged from randomized trials showing agomelatine’s efficacy in major depressive disorder (MDD) and generalized anxiety disorder (GAD), with particular benefits in circadian-related symptoms like sleep fragmentation and daytime fatigue [2] [9].

Theoretical Frameworks in Circadian Rhythm Modulation and Mood Disorders

Neurobiological Interplay Between Circadian Disruption and Depression

The suprachiasmatic nucleus (SCN)-pineal axis regulates circadian physiology through melatonin secretion synchronized to light-dark cycles. In depression, this system exhibits measurable dysfunction: blunted melatonin amplitude, delayed dim-light melatonin onset (DLMO), and cortisol rhythm desynchronization [1] [7]. Hyperactive 5-HT₂C receptors in limbic circuits further suppress dopamine/norepinephrine release, exacerbating anhedonia and psychomotor retardation [1] [6]. Agomelatine addresses both pathologies: MT₁/MT₂ agonism directly resets SCN pacemaker activity, while 5-HT₂C antagonism disinhibits ventral tegmental and locus coeruleus projections to the prefrontal cortex [1] [5].

Table 2: Agomelatine’s Receptor Targets and Functional Consequences

Receptor TargetAffinity (Ki/pKi)ActionDownstream Effects
MT₁∼10⁻¹⁰ MAgonistSCN phase-resetting, GABAergic modulation
MT₂∼10⁻¹⁰ MAgonistSleep architecture normalization
5-HT₂CpKi=6.2Neutral antagonist↑ Prefrontal DA/NE, ↓ anhedonia
5-HT₂BpKi=6.6Weak antagonistLimited central significance [1] [8]

Clinical and Preclinical Evidence of Chronobiotic Efficacy

Human studies demonstrate agomelatine’s circadian-restorative effects:

  • In young adults with MDD and delayed DLMO, 8-week agomelatine treatment advanced melatonin onset by 3.6 hours (p<0.001) and improved sleep continuity, correlating strongly with depression remission (r=0.69, p=0.001) [2].
  • A multicenter trial in MDD patients showed significantly greater improvement in circadian markers (MEQ scale) and anhedonia (SHAPS scale) with agomelatine vs. SSRIs at 2 weeks (p<0.05), indicating faster resolution of core circadian and motivational deficits [9].

Animal models elucidate underlying mechanisms:

  • Rats exposed to chronic constant light (CCL) developed depressive-like behaviors with abolished melatonin rhythms. Agomelatine restored nocturnal melatonin secretion and normalized corticosterone levels, concurrently reversing behavioral deficits in forced-swim and sucrose preference tests [5].
  • Agomelatine elevates hippocampal BDNF and ARC expression—proteins essential for synaptic plasticity—via 5-HT₂C receptor-dependent CREB phosphorylation [3] [9]. This neurotrophic action complements its chronobiotic effects, promoting neural resilience against stress-induced atrophy.

Emerging Applications in Neurodevelopmental Disorders

Agomelatine’s chronobiotic and pro-dopaminergic properties show promise beyond MDD:

  • ADHD: In a randomized trial (n=54), agomelatine (15–25 mg/day) matched methylphenidate’s efficacy on ADHD Rating Scales while improving sleep onset latency, suggesting utility in comorbid circadian disruption [3].
  • ASD: Open-label studies report improved sleep quality and social communication in autistic adults receiving agomelatine, potentially via MT₁/MT₂-mediated GABAergic modulation in the amygdala and superior colliculus [3] [10].

Table 3: Key Molecular Pathways Modulated by Agomelatine

PathwayBiological EffectFunctional Outcome
MT₁/MT₂ → SCN GABAResets circadian oscillatorsNormalized sleep/wake cycles
5-HT₂C blockade → VTA DADisinhibits mesocortical dopamine releaseImproved motivation/reward processing
MT₁ → PFC BDNF/ARCEnhances synaptic plasticityNeuroprotection against stress
MT₂ → Hippocampal neurogenesisIncreases neuronal proliferation/differentiationCognitive-emotional resilience [1] [3] [5]

Agomelatine represents a paradigm shift in mood disorder therapeutics—one that transcends monoaminergic reuptake inhibition to integrate circadian, synaptic, and neurotrophic mechanisms. Its clinical profile underscores the centrality of circadian biology in depression pathophysiology and treatment.

Table 4: Compound Nomenclature for Agomelatine

Chemical DesignationName
IUPAC NameN-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
SynonymsS-20098, Valdoxan, Melitor
CAS Registry138112-76-2
Molecular FormulaC₁₅H₁₇NO₂ [6] [8] [10]

Properties

Product Name

Agomelatine (L(+)-Tartaric acid)

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

Molecular Formula

C19H23NO8

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

PJOPJXPTFZIKTL-LREBCSMRSA-N

SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.